

Spectroscopic Data for 2-(difluoromethoxy)benzyl alcohol: A Technical Guide

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Compound of Interest

Compound Name: *2-(Difluoromethoxy)benzyl alcohol*

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This guide provides a detailed overview of the spectroscopic data for **2-(difluoromethoxy)benzyl alcohol**, catering to researchers, scientists, and professionals in drug development. The document presents available nuclear magnetic resonance (NMR) data, anticipated infrared (IR) spectroscopy and mass spectrometry (MS) characteristics, and the detailed experimental protocols for these analytical techniques.

Spectroscopic Data

While comprehensive experimental spectra for **2-(difluoromethoxy)benzyl alcohol** are not readily available in the public domain, predicted NMR data provides valuable insight into its structural features. The expected IR and MS data are inferred from the analysis of structurally related compounds.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ^1H and ^{13}C NMR data for **2-(difluoromethoxy)benzyl alcohol** are summarized below.

Table 1: Predicted ^1H NMR Data for **2-(difluoromethoxy)benzyl alcohol**[\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5-7.2	m	4H	Ar-H
~6.7 (t, J=73.5 Hz)	t	1H	O-CHF ₂
~4.7	s	2H	CH ₂ -OH
~3.5	br s	1H	-OH

Note: The chemical shift for the hydroxyl proton (-OH) can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Data for **2-(difluoromethoxy)benzyl alcohol**[1]

Chemical Shift (ppm)	Assignment
~150 (t, J=3.0 Hz)	C-OCHF ₂
~138	Ar-C-CH ₂ OH
~130-120	Ar-CH
~116 (t, J=259.0 Hz)	O-CHF ₂
~62	CH ₂ -OH

1.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-(difluoromethoxy)benzyl alcohol** is expected to exhibit characteristic absorption bands for its functional groups. Key expected absorptions, based on the known spectra of benzyl alcohol and related fluorinated compounds, include:[2][3]

- O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.[4]
- C-H (sp²) Stretch: A sharp peak around 3100-3000 cm⁻¹ due to the aromatic C-H bonds.[2]

- C-H (sp^3) Stretch: A peak in the $3000\text{-}2850\text{ cm}^{-1}$ region corresponding to the methylene (-CH₂-) group.[2]
- C=C Stretch: Aromatic ring stretching vibrations are expected in the $1600\text{-}1450\text{ cm}^{-1}$ range.
- C-O Stretch: A strong band in the $1250\text{-}1000\text{ cm}^{-1}$ region, likely coupled with other vibrations.
- C-F Stretch: Strong and characteristic C-F stretching bands are anticipated in the $1100\text{-}1000\text{ cm}^{-1}$ region.

1.3. Mass Spectrometry (MS)

In mass spectrometry, **2-(difluoromethoxy)benzyl alcohol** (molar mass: 174.14 g/mol) is expected to undergo fragmentation.[5] The molecular ion peak (M^+) would be observed at m/z 174. Characteristic fragmentation patterns for benzyl alcohols include the loss of a water molecule and cleavage of the C-C bond adjacent to the oxygen atom.[4][6]

Expected key fragments include:

- $[M]^+$: m/z = 174
- $[M\text{-H}_2\text{O}]^+$: m/z = 156
- $[M\text{-OCHF}_2]^+$: m/z = 91 (tropylium ion)
- Fragments corresponding to the difluoromethoxybenzyl cation and other smaller aromatic fragments.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

2.1. NMR Spectroscopy Protocol

This protocol outlines the general procedure for obtaining ^1H , ^{13}C , and ^{19}F NMR spectra of an organic compound like **2-(difluoromethoxy)benzyl alcohol**.[7]

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Transfer the solution to a clean NMR tube.
 - If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire a ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.[8]
 - Acquire a ^{19}F NMR spectrum. This is a sensitive nucleus, and the acquisition parameters are similar to those for ^1H NMR.[9]
- Data Processing:
 - Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

2.2. FT-IR Spectroscopy Protocol

The following is a general procedure for obtaining a Fourier-transform infrared (FT-IR) spectrum of a solid sample.[10][11]

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).
 - Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

2.3. Mass Spectrometry Protocol

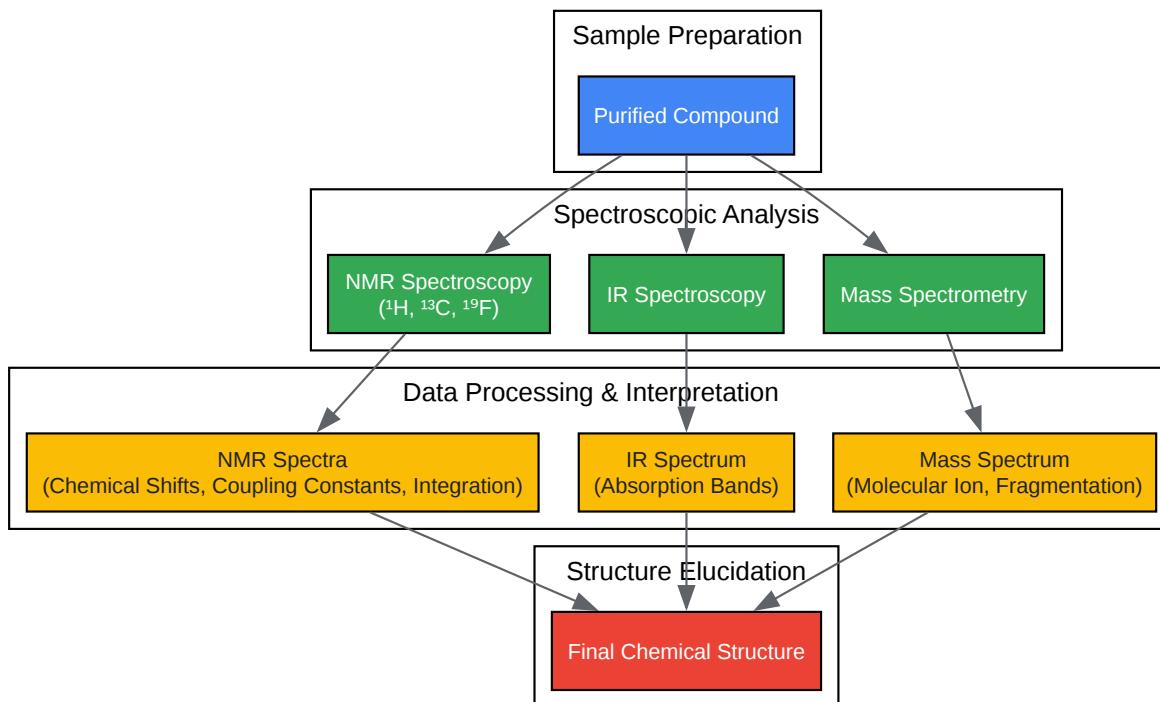
This protocol describes a general method for analyzing a sample by mass spectrometry, for instance, using electrospray ionization (ESI).[12]

- Sample Preparation:
 - Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).[12]

- Further dilute the solution to a final concentration of about 10-100 µg/mL.[\[12\]](#)
- Filter the solution if any particulate matter is present to prevent clogging of the instrument.[\[12\]](#)
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
 - Set the parameters of the ion source (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization.
 - Acquire the mass spectrum over a desired mass-to-charge (m/z) range.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A general workflow for the spectroscopic analysis of a chemical compound.

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